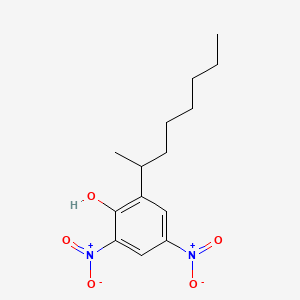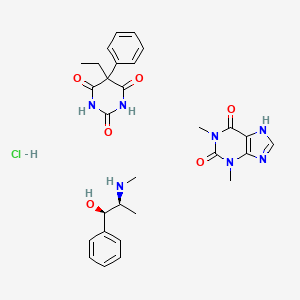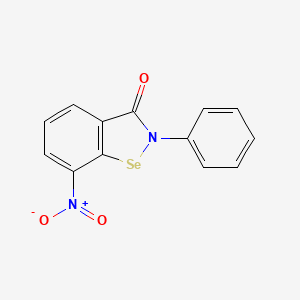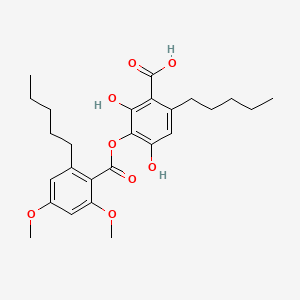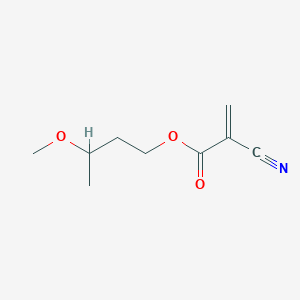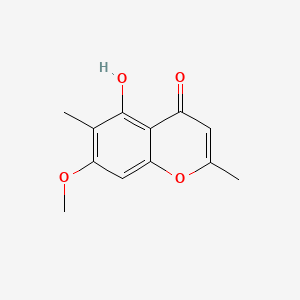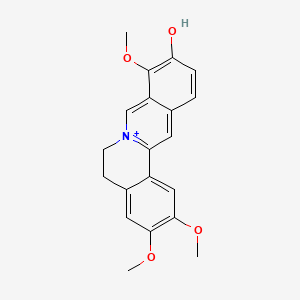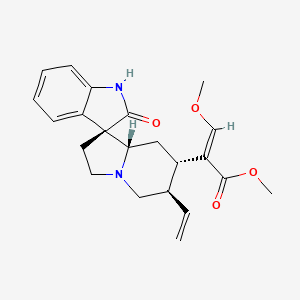
异柯里宁
概述
描述
Isocorynoxeine is a major alkaloid from Uncaria Hook, known for its effects on blood pressure, vasodilation, and protection against ischemia-induced neuronal damage (Qi et al., 2014).
Synthesis Analysis
- The synthesis of complex organic molecules like Isocorynoxeine often involves strategies that balance the molecular structure and functionality. The synthesis process can be enhanced by combining nature's synthetic strategies with traditional approaches (Wu & Schultz, 2009).
Molecular Structure Analysis
- In-depth molecular structure analysis is essential for understanding the functional properties of compounds like Isocorynoxeine. Advanced computational methods and spectroscopic techniques are often employed to analyze molecular structures (Uludağ & Serdaroğlu, 2018).
Chemical Reactions and Properties
- Isocorynoxeine undergoes various chemical reactions in biological systems, which are crucial for its pharmacological effects. The interaction with enzymes and transformation into different metabolites are key aspects (Zhao et al., 2016).
Physical Properties Analysis
- The physical properties of Isocorynoxeine, such as solubility, stability, and melting point, are important for its formulation and therapeutic application. These properties can be studied using techniques like calorimetry and spectroscopy (Willson, Beezer, & Mitchell, 1996).
Chemical Properties Analysis
- The chemical properties of Isocorynoxeine, including reactivity, acidity, and basicity, play a significant role in its biological activity and interaction with other molecules. Understanding these properties is crucial for drug development and synthesis optimization (Gerry et al., 2016).
科学研究应用
7-Isocorynoxeine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other indole alkaloids.
Biology: Studied for its effects on various biological pathways, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential use in treating hypertension, neurodegenerative diseases, and other conditions.
Industry: Used in the development of new pharmaceuticals and as a research tool in drug discovery.
作用机制
The mechanism of action of 7-Isocorynoxeine involves its interaction with various molecular targets and pathways. It primarily acts as an inhibitor of the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This inhibition leads to a decrease in the receptor-mediated current response, which is associated with its sedative and neuroprotective effects . Additionally, 7-Isocorynoxeine inhibits L-type calcium channels, leading to vasodilation and antihypertensive effects .
安全和危害
未来方向
Further studies are needed to understand the metabolic fate and disposition of Isocorynoxeine in humans . Its neuroprotective effect against glutamate-induced HT22 cell death at the maximum concentration has been observed, but little or weak neuroprotective activities were observed for some of its metabolites .
生化分析
Biochemical Properties
Isocorynoxeine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, isocorynoxeine has been shown to inhibit the 5-HT2A receptor function in the mouse brain . Additionally, it exhibits vasodilatory effects by inhibiting L-type calcium channel-mediated external calcium influx and alpha-1A-adrenoceptor-mediated intracellular calcium release in vascular smooth muscle cells . These interactions highlight the compound’s potential in modulating neurotransmission and vascular function.
Cellular Effects
Isocorynoxeine exerts significant effects on various cell types and cellular processes. It has been observed to protect against glutamate-induced neuronal damage in cultured cerebellar granule cells from rats . Furthermore, isocorynoxeine inhibits lipopolysaccharide-induced nitric oxide release in primary cultured rat cortical microglia . These effects suggest that isocorynoxeine can modulate cell signaling pathways, gene expression, and cellular metabolism, thereby influencing cell function and offering neuroprotective benefits.
Molecular Mechanism
The molecular mechanism of isocorynoxeine involves several pathways. It acts as a vasodilator by inhibiting L-type calcium channels and alpha-1A-adrenoceptors, leading to reduced calcium influx and release in vascular smooth muscle cells . Additionally, isocorynoxeine’s neuroprotective effects are mediated through its ability to inhibit the 5-HT2A receptor and reduce oxidative stress and inflammation . These mechanisms underscore the compound’s potential in treating cardiovascular and neurodegenerative diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isocorynoxeine have been studied over time. The compound undergoes extensive metabolism, including hydrolysis, oxidation, isomerization, demethylation, epoxidation, reduction, glucuronidation, hydroxylation, and N-oxidation . These metabolic processes influence the stability and degradation of isocorynoxeine, affecting its long-term impact on cellular function. Studies have shown that isocorynoxeine exhibits a significant neuroprotective effect against glutamate-induced cell death at maximum concentration .
Dosage Effects in Animal Models
The effects of isocorynoxeine vary with different dosages in animal models. For instance, in a study involving rats, isocorynoxeine was administered orally at 40 mg/kg, and its metabolites were analyzed in plasma, urine, and bile . The compound exhibited beneficial effects on the cardiovascular and cardiocerebral vascular systems at this dosage. Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
Isocorynoxeine is involved in several metabolic pathways. It undergoes extensive metabolism in vivo, including hydrolysis, oxidation, isomerization, demethylation, epoxidation, reduction, glucuronidation, hydroxylation, and N-oxidation . These metabolic processes are crucial for the compound’s pharmacokinetics and pharmacodynamics, influencing its therapeutic efficacy and safety profile.
Transport and Distribution
The transport and distribution of isocorynoxeine within cells and tissues are essential for its pharmacological effects. Studies have shown that isocorynoxeine is rapidly absorbed into the bloodstream and distributed to various tissues, including the brain . The compound’s ability to cross the blood-brain barrier is particularly significant for its neuroprotective effects. Additionally, isocorynoxeine interacts with transporters and binding proteins that facilitate its cellular uptake and distribution.
Subcellular Localization
Isocorynoxeine’s subcellular localization plays a vital role in its activity and function. The compound is known to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct isocorynoxeine to these compartments. The subcellular distribution of isocorynoxeine is crucial for its interaction with biomolecules and its overall pharmacological effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Isocorynoxeine involves several steps, starting from the extraction of the plant material. The primary method includes the use of chromatographic techniques to isolate the compound from the plant extract. The reaction conditions typically involve the use of solvents like methanol and water, and the process is carried out at room temperature .
Industrial Production Methods: Industrial production of 7-Isocorynoxeine is still in its nascent stages. The primary method involves large-scale extraction from Uncaria rhynchophylla using advanced chromatographic techniques. The process is optimized to ensure high yield and purity of the compound .
化学反应分析
Types of Reactions: 7-Isocorynoxeine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of 7-Isocorynoxeine, which exhibit different pharmacological activities .
相似化合物的比较
7-Isocorynoxeine is structurally similar to other indole alkaloids, such as:
- Rhynchophylline
- Corynoxeine
- Isorhynchophylline
Uniqueness: What sets 7-Isocorynoxeine apart is its specific inhibition of the 5-HT2A receptor and its potent vasodilatory effects. While other similar compounds also exhibit neuroprotective and antihypertensive properties, 7-Isocorynoxeine’s unique combination of these effects makes it a compound of significant interest in pharmacological research .
属性
IUPAC Name |
methyl (E)-2-[(3S,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h4-8,13-15,19H,1,9-12H2,2-3H3,(H,23,26)/b16-13+/t14-,15-,19-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVGVMUWMAGNSY-VKCGGMIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C(C1CC2C3(CCN2CC1C=C)C4=CC=CC=C4NC3=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C(\[C@H]1C[C@H]2[C@]3(CCN2C[C@@H]1C=C)C4=CC=CC=C4NC3=O)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701317164 | |
| Record name | Isocorynoxeine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51014-29-0 | |
| Record name | Isocorynoxeine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51014-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isocorynoxeine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051014290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isocorynoxeine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOCORYNOXEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J18B596D11 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-fluorophenyl)-6-methyl-1-propyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1230240.png)

![2-[[2-(4-Methoxyphenyl)-6-methyl-1-benzopyran-4-ylidene]amino]-4-methylpentanoic acid](/img/structure/B1230243.png)
![[1-[2-(2-Methylphenoxy)ethyl]-3-indolyl]-(4-methyl-1-piperazinyl)methanethione](/img/structure/B1230245.png)
